molecular formula C9H12N2O2 B11910283 Ethyl 2-(pyridin-2-ylamino)acetate CAS No. 53051-79-9

Ethyl 2-(pyridin-2-ylamino)acetate

Katalognummer: B11910283
CAS-Nummer: 53051-79-9
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WWGWYEOFQJFARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(pyridin-2-ylamino)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine and is known for its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an ethyl ester group and a pyridin-2-ylamino group attached to an acetate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyridin-2-ylamino)acetate can be synthesized through the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium hydroxide. The reaction typically proceeds as follows:

    Reactants: 2-aminopyridine and ethyl chloroacetate.

    Base: Potassium hydroxide (KOH).

    Solvent: Anhydrous ethanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

The product is then purified through recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve maximum productivity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(pyridin-2-ylamino)acetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 2-(pyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(pyridin-2-ylamino)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Eigenschaften

CAS-Nummer

53051-79-9

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

ethyl 2-(pyridin-2-ylamino)acetate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11)

InChI-Schlüssel

WWGWYEOFQJFARR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.